Chloro(dodecyl)dimethylsilane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloro(dodecyl)dimethylsilane can be synthesized by reacting dodecyldimethylchlorosilane with hydrogen chloride. The reaction typically requires anhydrous conditions and is carried out in a chemical laboratory .

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of dodecyldimethylchlorosilane with hydrogen chloride under controlled conditions. The process ensures high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Chloro(dodecyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alcohols, amines, and thiols.

Hydrolysis: Typically occurs in the presence of moisture or water.

Major Products Formed:

Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.

Hydrolysis: Produces silanols and hydrochloric acid.

Aplicaciones Científicas De Investigación

Surface Modification

Overview : Chloro(dodecyl)dimethylsilane is primarily used to modify surfaces of materials like glass, metals, and polymers. The modification enhances hydrophobicity and chemical resistance, which is crucial in many applications.

Applications :

- Electronics : Improved surface properties lead to better performance in electronic components.

- Optics : Enhanced optical clarity and reduced light scattering due to hydrophobic surfaces.

| Material Type | Surface Property Enhanced | Application Area |

|---|---|---|

| Glass | Hydrophobicity | Electronics |

| Metals | Corrosion resistance | Automotive |

| Polymers | Chemical resistance | Coatings |

Adhesives and Sealants

Overview : This compound acts as a coupling agent in adhesives and sealants, significantly improving adhesion between dissimilar materials.

Case Studies :

- Construction Industry : Used in bonding materials like concrete to metals, resulting in stronger structural integrity.

- Automotive Industry : Enhances the durability of seals in vehicles, improving lifespan and performance.

| Industry | Application | Benefit |

|---|---|---|

| Construction | Bonding concrete to metal | Increased strength |

| Automotive | Sealing components | Enhanced durability |

Coatings

Overview : this compound is integral in producing protective coatings that create water-repellent surfaces.

Applications :

- Textile Industry : Provides fabrics with stain resistance.

- Automotive Sector : Protects vehicle exteriors from environmental damage.

| Coating Type | Property Enhanced | Industry |

|---|---|---|

| Water-repellent | Stain resistance | Textiles |

| Protective coating | Environmental durability | Automotive |

Nanotechnology

Overview : In nanomaterials synthesis, this compound facilitates the functionalization of nanoparticles, enhancing their stability and compatibility.

Applications :

- Drug Delivery Systems : Improves the interaction of nanoparticles with biological systems.

- Biosensors Development : Enhances sensor performance by modifying sensor surfaces for better binding with target molecules.

| Application Area | Functionality Enhanced | Impact |

|---|---|---|

| Drug Delivery | Stability of nanoparticles | Improved efficacy |

| Biosensors | Surface interaction | Higher sensitivity |

Biotechnology

Overview : The compound is utilized in developing biosensors and diagnostic devices, improving interactions between biological molecules and sensor surfaces.

Case Studies :

- Medical Diagnostics : Enhanced biosensor performance leads to more accurate diagnostic results.

- Research Applications : Used in studies requiring precise surface modifications for biological interactions.

| Application | Benefit | Example |

|---|---|---|

| Medical Diagnostics | Increased accuracy | Blood glucose sensors |

| Research | Improved biological interactions | Protein assays |

Mecanismo De Acción

The mechanism of action of chloro(dodecyl)dimethylsilane involves the reactivity of the silicon-chlorine bond. The compound can react with nucleophiles, leading to the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds. These reactions are crucial for surface modification and the synthesis of various organosilicon compounds .

Comparación Con Compuestos Similares

- Chloro(dimethyl)octadecylsilane

- Chloro(dimethyl)phenylsilane

- Chloro(dimethyl)octylsilane

- Chlorotrimethylsilane

Comparison: Chloro(dodecyl)dimethylsilane is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its ability to modify surfaces. Compared to shorter-chain analogs like chloro(dimethyl)octylsilane, it provides better surface coverage and stability. Additionally, its reactivity is similar to other chlorosilanes, but the presence of the dodecyl group makes it particularly useful for applications requiring hydrophobicity and surface modification .

Actividad Biológica

Chloro(dodecyl)dimethylsilane (CDDS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and materials science. This article explores the biological activity of CDDS, focusing on its interactions with biological systems, potential applications, and relevant research findings.

Chemical Structure and Properties

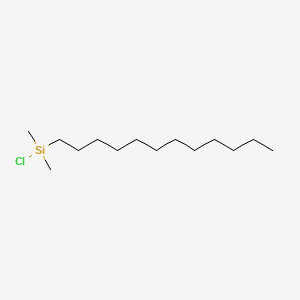

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClSi

- CAS Number : 66604-31-7

- Linear Formula : HC(CH)Si(CH)Cl

This compound features a long hydrophobic dodecyl chain, which contributes to its amphiphilic nature, making it suitable for various applications including surface modification and as a potential antimicrobial agent.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- CDDS has been studied for its antimicrobial effects, particularly against various bacteria and fungi. The long hydrophobic chain enhances its ability to disrupt microbial cell membranes, leading to cell lysis.

- Research indicates that similar compounds, like dodecyl dimethyl benzyl ammonium chloride (DDBAC), exhibit significant antimicrobial activity by disrupting phospholipid bilayers in microbial membranes .

-

Cell Interaction :

- The interaction of CDDS with cell membranes can alter membrane fluidity and permeability. This property is critical in drug delivery systems where silanes are used to modify surfaces for enhanced cellular uptake.

-

Toxicological Considerations :

- While CDDS shows promise in various applications, studies have highlighted potential toxic effects on non-target organisms. For example, exposure to DDBAC has been shown to disrupt gut microbiota and induce histopathological changes in honeybees . This raises concerns regarding the environmental impact of silane derivatives.

Table 1: Summary of Biological Studies Involving this compound

Applications in Research and Industry

-

Surface Modification :

- CDDS is utilized for modifying surfaces to enhance hydrophobicity or to create self-assembled monolayers (SAMs). This is particularly useful in biomedical devices where biocompatibility is essential.

-

Drug Delivery Systems :

- The amphiphilic nature of CDDS allows it to be used in drug delivery formulations where it can facilitate the transport of hydrophobic drugs across biological membranes.

-

Nanomaterials :

- In nanotechnology, CDDS is employed to functionalize nanoparticles, improving their stability and interaction with biological systems.

Propiedades

IUPAC Name |

chloro-dodecyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLABNOCKQMTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90985195 | |

| Record name | Chloro(dodecyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66604-31-7 | |

| Record name | Dodecyldimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66604-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorododecyldimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066604317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(dodecyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorododecyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.